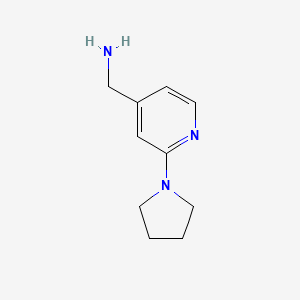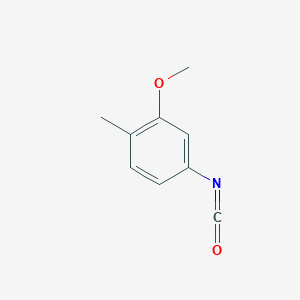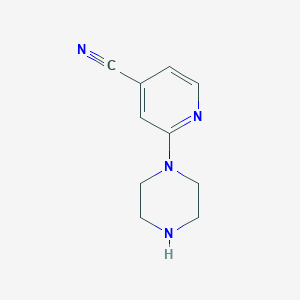
2-(Piperazin-1-yl)isonicotinonitrile
Vue d'ensemble
Description
“2-(Piperazin-1-yl)isonicotinonitrile” is a chemical compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(1-piperazinyl)nicotinonitrile .
Synthesis Analysis
While specific synthesis methods for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, there are related compounds that have been synthesized through multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)isonicotinonitrile” is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)isonicotinonitrile” is a solid at room temperature . It has a boiling point of 76-78 degrees .Applications De Recherche Scientifique
Pancreatic Lipase Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : “2-(Piperazin-1-yl)isonicotinonitrile” has been used in the synthesis of Schiff bases that act as novel pancreatic lipase inhibitors .
- Methods of Application : The Schiff bases were derived from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The synthesized compounds revealed promising activity as compared to the Orlistat reference .
Antimicrobial Agent
- Scientific Field : Microbiology
- Summary of Application : “2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione” (PNT) exhibits antimicrobial activity .
- Methods of Application : Fluorescence microscopy was used to measure PNT’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
- Results or Outcomes : PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased .
Antioxidant
- Scientific Field : Biochemistry
- Summary of Application : “2-(Piperazin-1-yl)isonicotinonitrile” has been used in the synthesis of Schiff bases that act as novel antioxidants .
- Methods of Application : The Schiff bases were derived from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The synthesized compounds revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard .
Antibacterial
- Scientific Field : Microbiology
- Summary of Application : “2-(Piperazin-1-yl)isonicotinonitrile” has been used in the synthesis of Schiff bases that act as novel antibacterial agents .
- Methods of Application : The Schiff bases were derived from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes. The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The in vitro antimicrobial activities of the three Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic. Schiff bases revealed promising activity .
Safety And Hazards
Orientations Futures
While specific future directions for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, research into piperazine derivatives continues to be an active area of study. For instance, novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .
Propriétés
IUPAC Name |
2-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABWGYGWOWJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585484 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)isonicotinonitrile | |
CAS RN |
305381-05-9 | |
| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

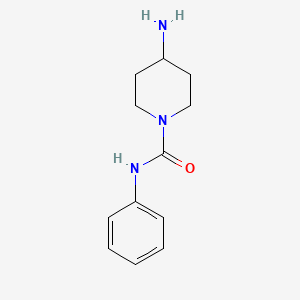



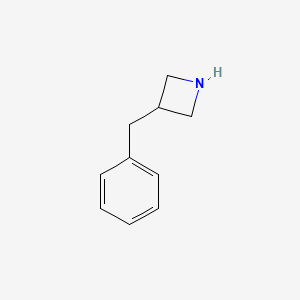
![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
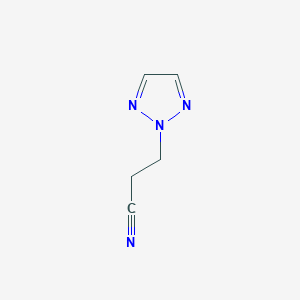
![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)
